(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a tert-butoxycarbonyl (Boc) protected amino group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination and fluorination of a phenyl ring, followed by the introduction of the Boc-protected amino group. The final step involves the formation of the propanoic acid moiety through a series of reactions including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-chloro-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-3-(4-bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific substitution pattern and stereochemistry The presence of both bromine and fluorine atoms on the phenyl ring, along with the Boc-protected amino group, distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H17BrFNO4 |
---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2S)-3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
NFTIRUFROMIEFD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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